molecular formula C19H20BrN3O2S B316925 N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea

N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea

Cat. No.: B316925
M. Wt: 434.4 g/mol
InChI Key: JMTUNYJADCFWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea is a complex organic compound that features a bromine atom, a methoxy group, and a pyrrolidinyl phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the bromine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The pyrrolidinyl phenyl group is often introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dehalogenated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxypyridine: Shares the bromine and methoxy groups but lacks the complex benzamide structure.

    N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Similar core structure but without the bromine and methoxy groups.

Uniqueness

N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20BrN3O2S

Molecular Weight

434.4 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H20BrN3O2S/c1-25-17-9-4-13(20)12-16(17)18(24)22-19(26)21-14-5-7-15(8-6-14)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,24,26)

InChI Key

JMTUNYJADCFWPY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3

Origin of Product

United States

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